molecular formula C26H45BN2O2 B568067 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid CAS No. 1243264-54-1

2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid

Cat. No.: B568067
CAS No.: 1243264-54-1
M. Wt: 428.468
InChI Key: VSCRLRJQVRYOGB-UHFFFAOYSA-N
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Description

2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid is a boronic acid derivative characterized by its unique structure, which includes two piperidinyl groups attached to a phenyl ring. This compound is known for its stability and reactivity, making it valuable in various chemical and industrial applications.

Mechanism of Action

Target of Action

This compound is primarily used for proteomics research .

Pharmacokinetics

It is known that the compound has a molecular weight of 42847 , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound. For instance, the compound is stored at temperatures between 28°C , suggesting that it may be sensitive to temperature changes.

Biochemical Analysis

Biochemical Properties

2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, particularly with serine proteases and other enzymes that have active site serine residues . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can modulate the activity of the target enzymes or proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific signaling pathways by targeting key enzymes, leading to altered gene expression profiles and metabolic changes. These effects can result in modifications to cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues, which can inhibit enzyme activity. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and maintains its activity over extended periods . Its degradation products and their potential effects on cells need to be further investigated to fully understand the temporal dynamics of its action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ-specific toxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired biochemical outcomes while minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s overall efficacy and its ability to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dibromophenylboronic acid and 2,2,6,6-tetramethylpiperidine.

    Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction.

    Procedure: The 2,6-dibromophenylboronic acid is reacted with 2,2,6,6-tetramethylpiperidine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents.

Major Products

    Oxidation: Boronic esters or acids.

    Reduction: Various boron-containing compounds.

    Substitution: Coupled products in Suzuki-Miyaura reactions.

Scientific Research Applications

2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid has several applications in scientific research:

    Chemistry: Used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential in drug delivery systems due to its stability and reactivity.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the enhanced stability provided by the piperidinyl groups.

    2,6-Dimethylphenylboronic Acid: Another derivative with different substituents, offering varied reactivity and applications.

    2,6-Di-tert-butylphenylboronic Acid: Known for its steric hindrance, affecting its reactivity compared to 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid.

Uniqueness

This compound stands out due to its dual piperidinyl groups, which provide enhanced stability and reactivity. This makes it particularly valuable in complex organic syntheses and industrial applications where stability and reactivity are crucial.

Properties

IUPAC Name

[2,6-bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45BN2O2/c1-23(2)14-10-15-24(3,4)28(23)18-20-12-9-13-21(22(20)27(30)31)19-29-25(5,6)16-11-17-26(29,7)8/h9,12-13,30-31H,10-11,14-19H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCRLRJQVRYOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1CN2C(CCCC2(C)C)(C)C)CN3C(CCCC3(C)C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680600
Record name {2,6-Bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243264-54-1
Record name {2,6-Bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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